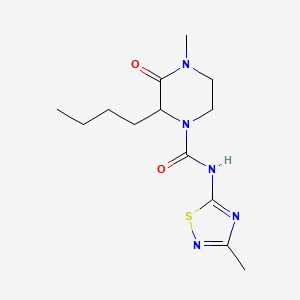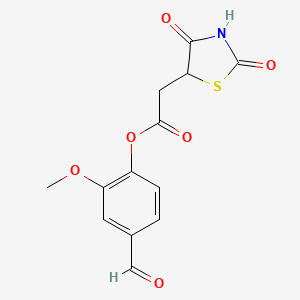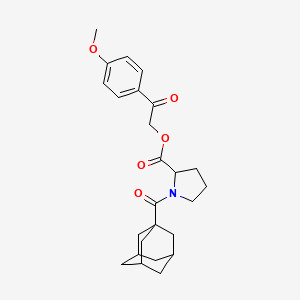![molecular formula C22H34N2O5 B3974179 1-[1-(4-ethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3974179.png)
1-[1-(4-ethoxybenzyl)-4-piperidinyl]azepane oxalate
Vue d'ensemble
Description
1-[1-(4-ethoxybenzyl)-4-piperidinyl]azepane oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the azepane family, which is a class of heterocyclic compounds that contain a seven-membered ring with at least one nitrogen atom. The synthesis method of this compound is complex and involves several steps.
Mécanisme D'action
The mechanism of action of 1-[1-(4-ethoxybenzyl)-4-piperidinyl]azepane oxalate involves its interaction with the dopamine transporter. This compound binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels can have various effects on the brain, including improving mood, increasing motivation, and enhancing cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its effects on the dopamine system. This compound has been shown to increase dopamine levels in the brain, which can have various effects on the body. These effects include improved mood, increased motivation, enhanced cognitive function, and improved motor function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[1-(4-ethoxybenzyl)-4-piperidinyl]azepane oxalate in lab experiments is its specificity for the dopamine transporter. This compound has a high affinity for the dopamine transporter and can be used to study the dopamine system with a high degree of specificity. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic at high doses, and caution should be taken when handling it in lab experiments.
Orientations Futures
There are several future directions for research on 1-[1-(4-ethoxybenzyl)-4-piperidinyl]azepane oxalate. One potential direction is the development of new therapeutic applications for this compound. It has already been shown to have potential applications in the treatment of Parkinson's disease, but further research could identify other potential therapeutic uses. Another potential direction is the development of new compounds based on the structure of this compound. By modifying the structure of this compound, new compounds with different properties could be developed for use in scientific research. Finally, further research could be conducted to better understand the mechanism of action of this compound and its effects on the brain and body.
Applications De Recherche Scientifique
1-[1-(4-ethoxybenzyl)-4-piperidinyl]azepane oxalate has potential applications in various fields of scientific research. One of its major applications is in the field of neuroscience. This compound has been shown to have an affinity for the dopamine transporter and can be used as a tool for studying the dopamine system. It has also been shown to have potential therapeutic applications in the treatment of Parkinson's disease.
Propriétés
IUPAC Name |
1-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O.C2H2O4/c1-2-23-20-9-7-18(8-10-20)17-21-15-11-19(12-16-21)22-13-5-3-4-6-14-22;3-1(4)2(5)6/h7-10,19H,2-6,11-17H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWFCEJTULKDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCCCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]cyclohexyl}benzenesulfonamide](/img/structure/B3974097.png)
![N-allyl-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3974100.png)
![4-chloro-N-[2-(1-piperidinyl)cyclohexyl]benzenesulfonamide](/img/structure/B3974104.png)
![2-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)(methyl)amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3974109.png)


![5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3974131.png)

![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(2-pyrazinyl)ethanamine](/img/structure/B3974143.png)
![4-[1-(2-methoxybenzoyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3974165.png)

![N-cyclohexyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3974173.png)

![4,4'-[(3-iodophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3974184.png)